2-Bromo-5-chlorothiophene
Overview
Description
2-Bromo-5-chlorothiophene is an organic compound with the molecular formula C4H2BrClS. It is a halogen-substituted thiophene, characterized by the presence of both bromine and chlorine atoms on the thiophene ring. This compound is a yellow crystalline powder with a pungent odor and is used in various fields of organic synthesis .
Synthetic Routes and Reaction Conditions:
Halogenation of Thiophene: One common method involves the halogenation of thiophene. Thiophene is first chlorinated to form 2-chlorothiophene, which is then brominated to yield this compound. The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron(III) chloride[][2].
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-chlorothiophene with a brominating agent like sodium bromide in the presence of a suitable solvent[][2].
Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of bromine and chlorine to thiophene under specific temperature and pressure conditions to maximize yield and purity[2][2].
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, such as nucleophilic aromatic substitution, where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to form thiophenes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: 2-Methoxy-5-chlorothiophene, 2-Amino-5-chlorothiophene.
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: this compound derivatives with reduced substituents.
Mechanism of Action
Target of Action
2-Bromo-5-chlorothiophene is a halogen-substituted thiophene
Mode of Action
It has been studied for its photodissociation dynamics using resonance enhanced multiphoton ionization time-of-flight technique . This suggests that the compound may undergo photodissociation, a process where a molecule absorbs light and breaks down into smaller fragments.
Pharmacokinetics
It’s known that the compound can undergo electrochemical reduction at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate . This suggests that the compound may be metabolized through reduction reactions.
Result of Action
Its photodissociation dynamics have been studied , suggesting that it may induce molecular changes when exposed to light.
Action Environment
Given its photodissociation properties , it’s plausible that light exposure could influence its activity.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-chlorothiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of monomers and other chemical compounds, indicating its reactivity and versatility . The compound’s interactions with biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with nucleophilic sites on proteins and enzymes. These interactions can influence the activity of enzymes and the stability of protein structures.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogen atoms can interact with cellular receptors and enzymes, leading to changes in signal transduction pathways. This can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and other non-covalent interactions. This binding can inhibit or activate enzyme activity, leading to changes in metabolic pathways and gene expression. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further interact with cellular components. These metabolic processes can influence the compound’s activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It can also bind to transport proteins, facilitating its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and interactions with biomolecules .
Scientific Research Applications
2-Bromo-5-chlorothiophene is widely used in scientific research due to its versatile reactivity:
Comparison with Similar Compounds
- 2-Bromo-5-fluorothiophene
- 2-Chloro-5-bromothiophene
- 2-Iodo-5-chlorothiophene
Comparison: 2-Bromo-5-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogen-substituted thiophenes. For instance, 2-Bromo-5-fluorothiophene has a different reactivity due to the presence of fluorine, which is more electronegative than chlorine. This affects the compound’s behavior in substitution and addition reactions .
Properties
IUPAC Name |
2-bromo-5-chlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAJPWYXLYGUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182887 | |
Record name | 2-Bromo-5-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |
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Molecular Weight |
197.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow or pink-orange liquid; [Acros Organics MSDS] | |
Record name | 2-Bromo-5-chlorothiophene | |
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CAS No. |
2873-18-9 | |
Record name | 2-Bromo-5-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromo-5-chlorothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-chlorothiophene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMO-5-CHLOROTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47FH8PL6YT | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the photodissociation dynamics of 2-bromo-5-chlorothiophene?
A1: Research using resonance enhanced multiphoton ionization-time-of-flight (REMPI-TOF) techniques at 235 nm revealed insights into the photodissociation dynamics of this compound []. The study showed that upon excitation, the molecule undergoes halogen atom elimination, resulting in the formation of chlorine and bromine atoms in both ground and excited spin-orbit states. Interestingly, the translational energy distribution for chlorine atom elimination showed two distinct components, a fast and a slow one, suggesting different dissociation pathways. In contrast, bromine atom elimination displayed a single component in the translational energy distribution. The observed energy partitioning into translational modes provided valuable information about the nature of the excited state and the dynamics of the dissociation process.
Q2: Can you elaborate on the electrochemical reduction behavior of this compound?
A2: Electrochemical studies employing cyclic voltammetry and controlled-potential electrolysis unveiled intriguing reduction behavior of this compound []. The molecule exhibits two irreversible two-electron reduction waves. Electrolysis at potentials corresponding to the first wave triggers a fascinating phenomenon termed "electrolytically induced halogen dance", leading to the formation of a mixture of halogenated thiophene products, including 3-bromothiophene, 3,4-dibromothiophene, 3-bromo-2-chlorothiophene, and 4-bromo-2-chlorothiophene. This suggests that the initial electron transfer event initiates a series of rearrangements and halogen migrations within the thiophene ring. Electrolysis at the second wave potential leads to the complete dehalogenation of the molecule, yielding thiophene as the sole product.
Q3: How is this compound used in synthetic chemistry?
A3: this compound serves as a valuable starting material in organic synthesis []. Its reactivity stems from the presence of two different halogen atoms, allowing for selective functionalization at either the bromine or chlorine position. For instance, it can be readily converted to a Grignard reagent, 5-chloro-2-thienylmagnesium bromide, by reacting with magnesium. This Grignard reagent can then be utilized to introduce the 5-chloro-2-thienyl group into other molecules, offering a route to synthesize a diverse range of compounds containing the thiophene moiety with specific substitution patterns.
Q4: Are there any studies on the nuclear magnetic resonance (NMR) properties of this compound?
A4: Yes, this compound has been studied using nuclear magnetic double-resonance techniques []. The two protons on the thiophene ring, despite being in different chemical environments due to the asymmetric substitution pattern, exhibit strong coupling in their NMR spectrum. This coupling provides valuable information about the relative positions of the protons and the electronic environment of the thiophene ring. Furthermore, the observed relaxation and coherence effects in the double-resonance spectra shed light on the dynamic processes and interactions present within the molecule, highlighting the sensitivity of NMR techniques in probing molecular structure and dynamics.
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